2-(3,5-DICARBOXYPHENYL)NICOTINIC ACID

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

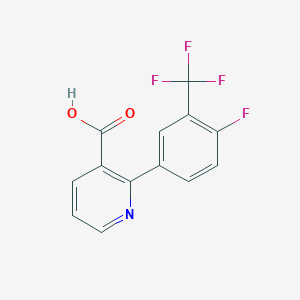

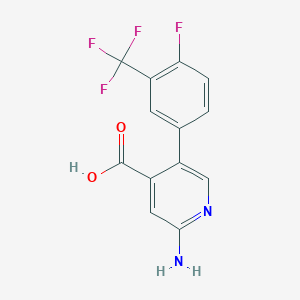

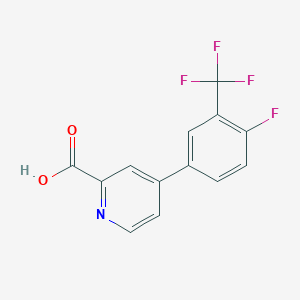

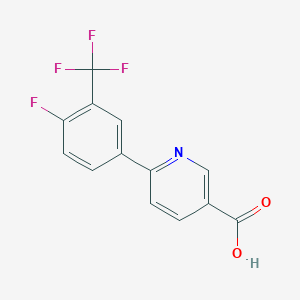

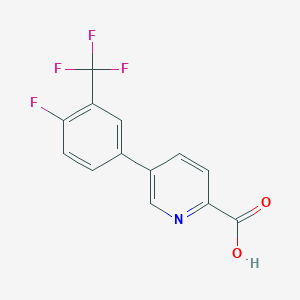

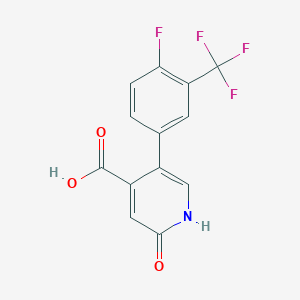

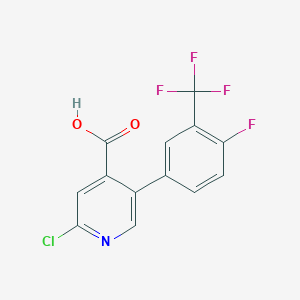

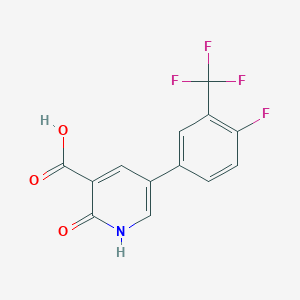

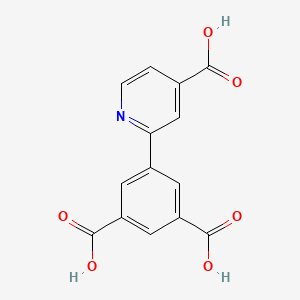

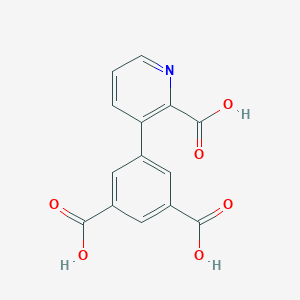

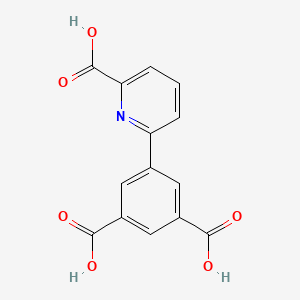

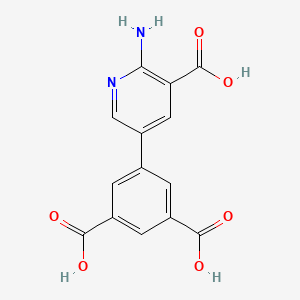

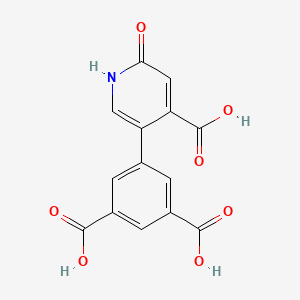

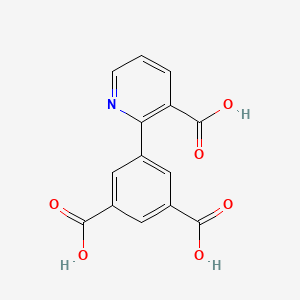

2-(3,5-Dicarboxyphenyl)nicotinic acid, also known as H3cpnc or 5-(3-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid, is an organic compound with the formula C14H9NO6 . It is used as a monomer linker for MOF synthesis .

Molecular Structure Analysis

The compound has been used in the synthesis of various metal-organic frameworks (MOFs). For example, it has been used to form a 1D chain in the synthesis of a MOF, Eu2(HBDPP)2(H2O)2(DMF)22, where H4BDPP = 3,5-bis(3,5-dicarboxylphenyl)pyridine . In another study, it was used to form 2D layered structures in the synthesis of four low dimensional MOFs .Chemical Reactions Analysis

The compound has been used in the synthesis of MOFs, which have shown interesting properties such as proton conductivity . The studies of proton conductivity showed that the MOFs can enhance the proton conductivities of composite membranes .Physical and Chemical Properties Analysis

The compound is soluble in DMF, DMSO, etc., and should be stored at room temperature . More detailed physical and chemical properties are not available.Safety and Hazards

作用機序

Target of Action

2-(3,5-Dicarboxyphenyl)nicotinic acid, also known as niacin, primarily targets the G protein-coupled receptor 109A . This receptor is found on adipocytes and immune cells . The interaction with this receptor regulates the formation and release of adipokines .

Mode of Action

Niacin interacts with its target receptor, leading to a series of biochemical reactions. It directly and noncompetitively inhibits hepatocyte diacylglycerol acyltransferase–2, a key enzyme for triglyceride synthesis . This inhibition results in accelerated intracellular hepatic apo B degradation and decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles .

Biochemical Pathways

The interaction of niacin with its target affects several biochemical pathways. This decreased HDL–apo A-I catabolism by niacin explains the increases in HDL half-life and concentrations of lipoprotein A-I HDL subfractions, which augment reverse cholesterol transport .

Pharmacokinetics

The metabolism of niacin is complex, with several metabolites identified in human urine, including niacinamide, niacinamide N-oxide, nicotinuric acid, N1-methyl-2-pyridone-5-carboxamide, N1-methyl-4-pyridone-5-carboxamide, and trigonelline . The pharmacokinetics of niacin in patients with renal impairment suggest that no dose adjustment is necessary .

Result of Action

The result of niacin’s action is a decrease in total cholesterol, triglyceride, VLDL, LDL, and lipoprotein(a) levels, and an increase in HDL levels . This lipid-regulating effect of niacin is beneficial in the treatment of hyperlipidemia and cardiovascular disease .

Action Environment

Environmental factors can influence the action of niacin. For instance, the presence of water molecules can enhance the proton conductivities of composite membranes . The amount of water molecules can affect the formation of continuous hydrogen bonds, enhance water absorption ability, and improve the proton conductivity of the compound .

特性

IUPAC Name |

5-(3-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-12(17)8-4-7(5-9(6-8)13(18)19)11-10(14(20)21)2-1-3-15-11/h1-6H,(H,16,17)(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRDRSNPWQWBOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688281 |

Source

|

| Record name | 5-(3-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261937-68-1 |

Source

|

| Record name | 1,3-Benzenedicarboxylic acid, 5-(3-carboxy-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261937-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。